PBFI-AM

Vue d'ensemble

Description

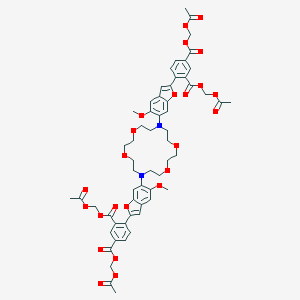

Potassium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Pbfi-AM) is a cell-permeant potassium indicator used to measure intracellular potassium fluxes in animal cells, plant cells, and vacuoles . This compound is a potassium-sensitive molecule that allows for the detection of physiological concentrations of potassium in the presence of other monovalent cations . The spectral response of this compound upon ion binding permits excitation ratio measurements, making it a valuable tool in various scientific research applications .

Applications De Recherche Scientifique

Pbfi-AM has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Pbfi-AM, also known as Potassium-binding Benzofuran Isophthalate Acetoxymethyl ester , is primarily targeted towards potassium ions (K+) within cells . It serves as a fluorescent indicator for potassium, allowing for the detection of physiological concentrations of K+ in the presence of other monovalent cations .

Mode of Action

This compound operates by binding to potassium ions within the cell . When a potassium ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows, and its excitation maximum shifts to shorter wavelengths . This results in a significant change in the ratio of fluorescence intensities excited at 340/380 nm . This spectral response upon ion binding permits excitation ratio measurements .

Biochemical Pathways

Instead, it serves as a tool for monitoring the levels of potassium ions within cells . By doing so, it indirectly provides insight into various cellular processes and pathways that are regulated by potassium ion concentrations.

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its ability to permeate cell membranes. This compound is an acetoxymethyl (AM) ester form of the compound, which gives it cell membrane permeability . This allows it to enter cells simply by incubation . The typical loading concentration ranges from 5-10µM, with a loading time of 40 minutes to 4 hours, depending on the specific experimental requirements and cell types .

Result of Action

The primary result of this compound’s action is the detection of intracellular potassium ion concentrations . By binding to potassium ions and altering its fluorescence properties, this compound allows for the measurement of potassium ion levels within cells . This can provide valuable information for various research applications, particularly those involving cellular processes regulated by potassium ions.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the dissociation constant (Kd) of this compound for potassium ions is highly dependent on the presence of sodium ions (Na+) . In a system without Na+, the Kd value of this compound for K+ is 5.1mM, while in a solution with a total K+/Na+ concentration of 135mM (approximately physiological ion strength), the Kd value of this compound for K+ is 44mM . Furthermore, this compound is sensitive to moisture and must be stored in a dry condition . Its solubility is also relatively low, and it is recommended to use Pluronic F-127 to optimize the probe’s cell loading efficiency .

Analyse Biochimique

Biochemical Properties

Pbfi-AM is a fluorescent K+ binding probe . It is soluble in DMSO and methanol . The selectivity of this compound for K+ is less than that of calcium indicators such as fura-2, but it is sufficient for the detection of physiological concentrations of K+ in the presence of other monovalent cations .

Cellular Effects

This compound is used to measure intracellular K+ fluxes in animal cells and in plant cells and vacuoles . It is capable of detecting physiological concentrations of K+ in the presence of other monovalent cations . This makes this compound a valuable tool in studying the effects of various biochemical reactions involving potassium ions within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to potassium ions. When an ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows and its excitation maximum shifts to shorter wavelengths . This allows for the detection of potassium ions within the cells.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically used in experiments that require the measurement of potassium ions over time. The product is stable and does not degrade over the course of these experiments . The exact temporal effects of this compound can vary depending on the specific experimental conditions.

Transport and Distribution

This compound is a cell-permeable compound, which means it can freely cross cell membranes and distribute within cells . Once inside the cell, it can bind to potassium ions, allowing for their detection.

Subcellular Localization

As a cell-permeable compound, this compound can distribute throughout the cell. Its localization within specific subcellular compartments would depend on where potassium ions are present, as this compound binds to these ions for detection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pbfi-AM is synthesized through a series of chemical reactions involving the benzofuran isophthalate derivative and its acetoxymethyl ester form . The synthesis typically involves the following steps:

Formation of Benzofuran Isophthalate: This involves the reaction of benzofuran with isophthalic acid under specific conditions to form the benzofuran isophthalate derivative.

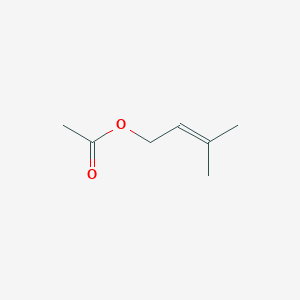

Acetoxymethyl Ester Formation: The benzofuran isophthalate derivative is then reacted with acetoxymethyl chloride in the presence of a base to form the acetoxymethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-scale Reaction Vessels: Utilizing large-scale reaction vessels to carry out the synthesis of benzofuran isophthalate and its subsequent conversion to the acetoxymethyl ester.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Pbfi-AM undergoes various chemical reactions, including:

Ion Binding: this compound binds selectively to potassium ions, causing a change in its fluorescence properties.

Hydrolysis: The acetoxymethyl ester group can undergo hydrolysis to release the active benzofuran isophthalate derivative.

Common Reagents and Conditions:

Ion Binding: The binding of potassium ions to this compound is typically carried out in physiological buffers containing potassium ions.

Hydrolysis: Hydrolysis of the acetoxymethyl ester group can be facilitated by the presence of water or aqueous buffers.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Pbfi-AM is compared with other similar compounds, highlighting its uniqueness:

Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Sbfi-AM): Similar to this compound but selective for sodium ions.

Asante Potassium Green-2: Another potassium indicator with different spectral properties and selectivity.

Valinomycin: A potassium ionophore used for potassium transport studies but with different mechanisms and applications.

Uniqueness of this compound: this compound is unique due to its high selectivity for potassium ions and its ability to provide ratiometric measurements of potassium concentrations in cells . This makes it a valuable tool for studying potassium ion dynamics in various biological systems .

Propriétés

IUPAC Name |

bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRBWNSOWVABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62N2O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

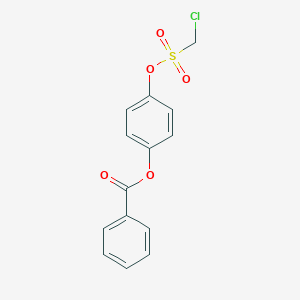

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)